N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H22N4O and its molecular weight is 286.37 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide is 286.17936134 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazolopyrimidine derivatives, including compounds related to N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, have been synthesized for potential use in cancer treatment and as anti-5-lipoxygenase agents. These compounds have shown cytotoxic effects on certain cancer cell lines and exhibit 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Antibacterial Properties
Pyrazolopyridine derivatives, a category to which N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide belongs, have demonstrated antibacterial properties. These compounds, particularly those with a carboxamide group at the 5-position, have shown moderate to good activity against various bacterial strains, including both Gram-negative and Gram-positive bacteria (Panda, Karmakar, & Jena, 2011).
Catalytic Applications
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, structurally similar to N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, has been facilitated using Brønsted-acidic ionic liquids as catalysts. This method presents an efficient approach for synthesizing these compounds under solvent-free conditions (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).
Chemical Sensing and Fluorescence
A pyridine–pyrazole system, related to N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, has been developed as a chemosensor for the detection of Al3+ ions. This sensor exhibits a switch-on response to Al3+ due to chelation-induced enhanced fluorescence, demonstrating its potential in chemical sensing applications (Naskar et al., 2018).
Luminescence in Organometallic Chemistry
Novel aromatic carboxylic acids and their derivatives, structurally similar to N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, have been synthesized and characterized for their luminescence properties. These compounds have shown potential in organometallic chemistry, particularly in the context of ligand sensitization of lanthanide emissions (Tang, Tang, & Tang, 2011).
Antitubercular Potential
Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, similar to N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide, have been identified as promising anti-Mycobacterium tuberculosis agents. These compounds have shown potent in vitro efficacy against drug-susceptible and multidrug-resistant strains of tuberculosis (Tang et al., 2015).
Mechanism of Action
Future Directions
The future directions for research into this compound would likely depend on its specific properties and potential applications. Pyrazoles and their derivatives are currently the subject of much research due to their wide range of biological activities and potential uses in medicine and agriculture .
Properties
IUPAC Name |
N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-6-13-9-15(19-18-13)16(21)20(3)11-14-8-7-12(5-2)10-17-14/h7-10H,4-6,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYASVOJTQCMOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N(C)CC2=NC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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